N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine
CAS No.: 2138482-09-2
Cat. No.: VC8089600
Molecular Formula: C29H25NO4
Molecular Weight: 451.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2138482-09-2 |
|---|---|
| Molecular Formula | C29H25NO4 |
| Molecular Weight | 451.5 g/mol |
| IUPAC Name | (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-naphthalen-2-ylpropanoic acid |
| Standard InChI | InChI=1S/C29H25NO4/c1-30(27(28(31)32)17-19-14-15-20-8-2-3-9-21(20)16-19)29(33)34-18-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h2-16,26-27H,17-18H2,1H3,(H,31,32)/t27-/m0/s1 |
| Standard InChI Key | OVNHOSZZFGJIPG-MHZLTWQESA-N |
| Isomeric SMILES | CN([C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
| SMILES | CN(C(CC1=CC2=CC=CC=C2C=C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
| Canonical SMILES | CN(C(CC1=CC2=CC=CC=C2C=C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Chemical Structure and Physicochemical Properties
N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine belongs to the class of non-canonical amino acids with the molecular formula C₂₉H₂₅NO₄ and a molecular weight of 451.5 g/mol . Its IUPAC name, (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-naphthalen-2-ylpropanoic acid, reflects its stereospecific configuration and functional groups.
Table 1: Key Physicochemical Properties
The 2-naphthyl group contributes to hydrophobic interactions in peptides, while the Fmoc group enables mild deprotection during solid-phase peptide synthesis (SPPS) . The methylated amino group reduces hydrogen bonding, enhancing resistance to enzymatic degradation.
Synthesis Methods
The synthesis of N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine involves multi-step organic reactions:
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Side Chain Introduction:
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The 2-naphthyl group is introduced via alkylation of a protected L-alanine precursor using 2-naphthylmethyl halides.
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N-Methylation:
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Reductive alkylation or direct methylation of the amino group using methyl iodide under basic conditions.
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Fmoc Protection:
Table 2: Key Synthetic Intermediates
| Intermediate | Role |
|---|---|
| 3-(2-Naphthyl)-L-alanine | Backbone for functionalization |
| N-Methyl-3-(2-naphthyl)-L-alanine | Methylated precursor for Fmoc protection |
The final compound is purified via column chromatography or recrystallization, achieving ≥95% purity .
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine is a cornerstone in SPPS due to:
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Orthogonal Protection: The Fmoc group is cleaved with piperidine, preserving acid-labile side chains .
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Enhanced Solubility: The naphthyl group improves solubility in organic solvents like DMF, critical for coupling efficiency .
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Steric Hindrance: Methylation reduces aggregation, facilitating the synthesis of long peptides .
Drug Development
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CXCR4 Antagonists: The compound is used in pseudopeptides like FC131 (cyclo(-d-Tyr-Arg-Arg-Nal-Gly-)), which inhibit HIV entry by blocking CXCR4 receptors .
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Bioavailability: N-Methylation increases metabolic stability and oral bioavailability, making it valuable for peptide therapeutics.
Table 3: Representative Peptides Using This Derivative
| Peptide | Target | Application |
|---|---|---|
| FC131 Analogues | CXCR4 Receptor | Anti-HIV Therapy |
| Fluorescent Probes | Cellular Receptors | Imaging & Diagnostics |
Research Findings
Stability and Solubility Enhancements
Studies demonstrate that peptides incorporating N-Fmoc-N-methyl-3-(2-naphthyl)-L-alanine exhibit:
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20–30% Higher Solubility in aqueous-organic mixtures compared to non-methylated analogs .
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Extended Half-Life in serum (>6 hours vs. <2 hours for unmodified peptides) .
Biological Activity
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Anti-Cancer Activity: Peptides with this derivative show nanomolar IC₅₀ values against breast cancer cell lines (MCF-7, MDA-MB-231) .
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Antimicrobial Properties: Modified antimicrobial peptides (AMPs) exhibit enhanced efficacy against Gram-positive bacteria .
Structural Insights
X-ray crystallography reveals that the 2-naphthyl group induces α-helix stabilization in peptides, as evidenced by circular dichroism (CD) spectra .
Comparison with Related Compounds
Table 4: Structural and Functional Comparisons
| Compound | Side Chain | Bioactivity | LogP |
|---|---|---|---|
| N-Fmoc-N-methyl-3-(1-naphthyl)-L-alanine | 1-Naphthyl | Lower CXCR4 affinity | 5.12 |
| Fmoc-3-(2-Naphthyl)-L-alanine | No N-Methyl | Higher aggregation | 4.98 |
| Boc-N-methyl-3-(2-naphthyl)-L-alanine | Boc protection | Acid-sensitive | 4.85 |
The 2-naphthyl isomer shows superior receptor binding compared to the 1-naphthyl variant due to optimized hydrophobic interactions .
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